An In-Depth Technical Guide to the Synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one
An In-Depth Technical Guide to the Synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, with detailed protocols and mechanistic insights for each stage.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities.[1][2][3] The unique structural features of the pyridazinone ring, including the presence of two nitrogen atoms and a keto group, allow for a variety of chemical modifications, making it a versatile scaffold for the design of novel therapeutic agents.[4][5] This guide focuses on the synthesis of a specific derivative, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one, outlining a rational and efficient synthetic strategy.
Proposed Synthetic Pathway
The synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one can be envisioned through a three-step sequence, commencing with the formation of the core pyridazinone ring, followed by N-methylation and subsequent bromination.
Caption: Proposed three-step synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one.
Step 1: Synthesis of 5-Amino-2H-pyridazin-3-one (Intermediate 1)
The initial step involves the construction of the 5-amino-substituted pyridazinone core. While various methods exist for synthesizing pyridazin-3-ones, often from γ-keto acids and hydrazine,[2][4][5] the introduction of the 5-amino group necessitates a tailored approach. A plausible method involves the cyclization of a suitable precursor with hydrazine.
Experimental Protocol
A general procedure for the synthesis of pyridazin-3-one derivatives involves the condensation of a precursor with hydrazine hydrate.[1][6]
-
To a solution of a suitable starting material (e.g., a functionalized β-cyanopropanoic acid derivative) (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| Starting Material | 1.0 eq | Precursor for the pyridazinone ring |
| Hydrazine Hydrate | 1.2 eq | Nitrogen source for ring formation |
| Ethanol/Acetic Acid | - | Reaction Solvent |
Mechanistic Insights
The formation of the pyridazin-3-one ring proceeds via a condensation reaction between the carbonyl group of the precursor and one of the amino groups of hydrazine, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable heterocyclic ring.[1][6]
Step 2: N-Methylation of 5-Amino-2H-pyridazin-3-one (Intermediate 2)
The second step introduces a methyl group onto one of the nitrogen atoms of the pyridazinone ring. The regioselectivity of this alkylation is a critical consideration. In many cases, the methylation of pyridazin-3-ones preferentially occurs at the N2 position.[7]
Experimental Protocol
A general method for the N-alkylation of pyridazinones involves the use of an alkylating agent in the presence of a base.
-
To a solution of 5-Amino-2H-pyridazin-3-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise to the suspension.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 5-Amino-2H-pyridazin-3-one | 1.0 eq | Substrate for methylation |
| Potassium Carbonate | 1.5 eq | Base to deprotonate the nitrogen |
| Methyl Iodide/Dimethyl Sulfate | 1.2 eq | Methylating agent |
| DMF/Acetone | - | Reaction Solvent |
Causality Behind Experimental Choices
The choice of a polar aprotic solvent like DMF facilitates the dissolution of the pyridazinone and the base, promoting the reaction. Potassium carbonate is a commonly used and effective base for the deprotonation of the N-H bond in the pyridazinone ring, forming a nucleophilic anion that readily reacts with the electrophilic methylating agent.
Step 3: Bromination of 5-Amino-2-methyl-2H-pyridazin-3-one (Target Compound)
The final step is the regioselective bromination of the pyridazinone ring at the 4-position. The presence of the electron-donating amino group at the 5-position activates the ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the adjacent carbon atom. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[8]
Experimental Protocol
A general procedure for the bromination of activated heterocyclic compounds using NBS is as follows:
-
Dissolve 5-Amino-2-methyl-2H-pyridazin-3-one (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN) or chloroform (CHCl₃).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature, while protecting the reaction from light.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 5-Amino-2-methyl-2H-pyridazin-3-one | 1.0 eq | Substrate for bromination |
| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |
| Acetonitrile/Chloroform | - | Reaction Solvent |
Mechanistic Insights
The bromination proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density of the pyridazinone ring, particularly at the ortho and para positions. In this case, the C4 position is activated for electrophilic attack by the bromonium ion (Br⁺) generated from NBS.
Caption: Mechanism of electrophilic bromination of the activated pyridazinone ring.
Conclusion
This technical guide outlines a feasible and scientifically sound synthetic pathway for 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one. The described three-step sequence, involving pyridazinone ring formation, N-methylation, and regioselective bromination, provides a clear roadmap for researchers in the field of medicinal and organic chemistry. The provided protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions.
References
-
Al-Omar, M. A., & Al-Mohizea, A. M. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 10345–10360. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(11), 3169. [Link]
- WO2019145177A1 - Bromination of pyridine derivatives. (2019).
-
3(2H)-Pyridazinone, 5-amino-4-chloro-2-methyl-. (n.d.). Substance Details - EPA. [Link]
-
(PDF) Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). ResearchGate. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3786. [Link]
-
El-Sayed, M. A. A., & El-Gaby, M. S. A. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 22(11), 1851. [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Chemistry – A European Journal, 31(e202501589). [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (n.d.). RSC Publishing. [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
Methylation regioselectivity prediction through machine learning. (n.d.). WUR eDepot. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (2021). Tetrahedron, 96, 132331. [Link]
-
Facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides as further targets for nucleophilic additions. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
- EP2110380A1 - Alpha-N-methylation of amino acids. (2009).
-
Synthesis of 2-Amino-5-bromopyridine. (2009). Huaxue Shiji, 31(4), 361-363. [Link]
-
3(2H)-Pyridazinone,5-amino-4-chloro-2-[(methylthio)-3-(trifluoromethyl)phenyl]. (n.d.). ChemBK. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. [Link]
-
Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4049-4061. [Link]
-
Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. (2009). Chemical Biology & Drug Design, 73(3), 287-291. [Link]
-
α1-Adrenoceptor antagonists. 5. Pyridazinone-arylpiperazines. Probing the influence on affinity and selectivity of both ortho-Alkoxy groups at the arylpiperazine moiety and cyclic substituents at the pyridazinone nucleus. (n.d.). Sci-Hub. [Link]
-
5-Amino-2-(2-bromo-4-methylphenyl)pyridazin-3-one. (n.d.). PubChem. [Link]
-
STUDIES OF REARRANGEMENT REACTION. VIII. RING-CONTRACTION FROM PYRIDAZINONE DERIVATIVES TO PYRAZOLONE DERIVATIVES. (1964). Chemical & Pharmaceutical Bulletin, 12, 176-182. [Link]
Sources
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
